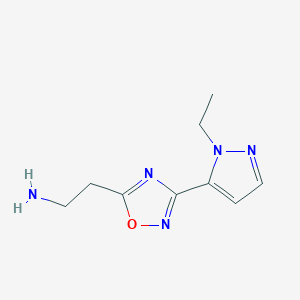

2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine

Description

The compound 2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine features a 1,2,4-oxadiazole core substituted at position 3 with a 1-ethyl-1H-pyrazol-5-yl group and at position 5 with an ethanamine side chain. This structure combines the bioisosteric properties of 1,2,4-oxadiazole (a heterocycle known for metabolic stability and hydrogen-bonding capacity) with the pharmacophoric pyrazole moiety, which is often exploited in drug design for its conformational rigidity and interactions with biological targets. The ethanamine group enhances solubility and provides a handle for further functionalization or salt formation .

Properties

Molecular Formula |

C9H13N5O |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-[3-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine |

InChI |

InChI=1S/C9H13N5O/c1-2-14-7(4-6-11-14)9-12-8(3-5-10)15-13-9/h4,6H,2-3,5,10H2,1H3 |

InChI Key |

VCMLRXDVCNTGHX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)C2=NOC(=N2)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a suitable hydrazide with an appropriate nitrile oxide.

Coupling of the Rings: The final step involves coupling the pyrazole and oxadiazole rings through an ethanamine linker under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

Aryl-Substituted Analogs

- 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CAS: 1245569-30-5): Features a 4-chlorophenyl group at position 3 of the oxadiazole. Molecular weight: 260.12 g/mol; higher Cl content may improve lipophilicity (logP) compared to the pyrazole-substituted target compound .

- 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine (CAS: 885953-52-6): The 4-methoxyphenyl group introduces electron-donating effects, which could alter π-π stacking interactions in biological systems.

Alkyl-Substituted Analogs

- 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine: Cyclopropyl substitution provides steric hindrance and conformational restriction. Molecular formula: C₇H₁₁N₃O; hydrogen bond donors: 1; acceptors: 3.

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS: 1041578-67-9):

Pyrazole-Containing Analogs

1-(3-Ethylisoxazol-5-yl)ethanamine and related derivatives:

- MK-6892 (HCAR2 agonist): Contains a 1,2,4-oxadiazole linked to a pyridine scaffold. Demonstrates high potency and selectivity for HCAR2, with reduced flushing side effects compared to niacin.

Physicochemical Properties

*Calculated based on structural analysis.

Biological Activity

2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of 2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine can be represented as follows:

Structural Components

- Pyrazole Ring : Contributes to the compound's biological activity.

- Oxadiazole Moiety : Impacts the compound's interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR . The incorporation of the oxadiazole moiety may enhance these effects by improving binding affinity to target proteins.

Antimicrobial Properties

Research highlights the antimicrobial potential of pyrazole derivatives. Compounds similar to 2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine have demonstrated efficacy against various bacterial strains and fungi . The mechanism is thought to involve disruption of microbial cell membranes.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory process .

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine is crucial for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their effects on activity:

Case Study 1: Antitumor Evaluation

In a study evaluating various pyrazole derivatives for antitumor activity, a compound structurally similar to 2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine was tested against cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of pyrazole derivatives revealed that compounds with similar structures exhibited potent activity against resistant bacterial strains. The mode of action was attributed to membrane disruption and inhibition of essential bacterial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.